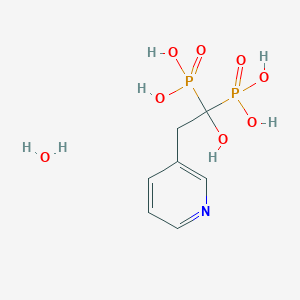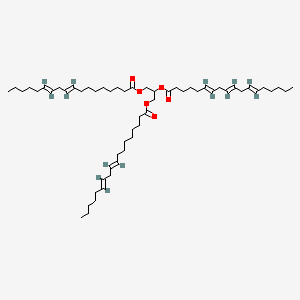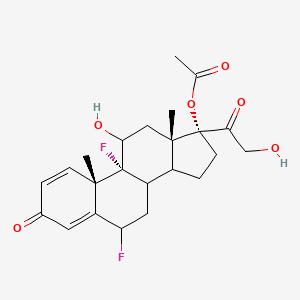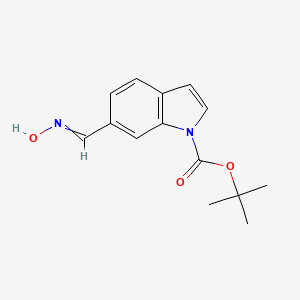![molecular formula C26H32F2O7 B14793378 [2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluocinonide is a potent glucocorticoid steroid used topically as an anti-inflammatory agent for the treatment of various skin disorders such as eczema, psoriasis, and seborrhoeic dermatitis . It is known for its ability to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with these conditions . Fluocinonide is available in various forms, including creams, gels, ointments, and solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluocinonide is synthesized through a multi-step chemical process. The synthesis typically involves the fluorination of a corticosteroid precursor, followed by acetylation and cyclization reactions to form the final compound . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of fluocinonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fluocinonide undergoes various chemical reactions, including:
Oxidation: Fluocinonide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fluocinonide.
Substitution: Fluocinonide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Fluocinonide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid activity.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. It is also studied for its potential effects on immune response modulation.
Industry: Utilized in the formulation of topical medications and skincare products
Wirkmechanismus
Fluocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, fluocinonide inhibits the release of endogenous chemical mediators of inflammation, such as kinins, histamine, and prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Clobetasol Propionate: Another potent topical corticosteroid used for similar skin conditions.
Halobetasol Propionate: Known for its high potency and used in the treatment of severe inflammatory skin disorders.
Betamethasone Dipropionate: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Comparison: Fluocinonide is unique due to its specific chemical structure, which includes fluorination and acetylation, contributing to its high potency and efficacy . Compared to clobetasol propionate and halobetasol propionate, fluocinonide has a slightly different mechanism of action and pharmacokinetic profile, making it suitable for specific clinical applications .
Eigenschaften
Molekularformel |
C26H32F2O7 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15?,16?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
WJOHZNCJWYWUJD-TZJZJYRUSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@@]12C(CC3[C@@]1(CC([C@]4(C3CC(C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)









